7-Bromo-6-fluorochroman-4-one

Catalog No.
S3317113
CAS No.
27407-12-1
M.F
C9H6BrFO2
M. Wt
245.04
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-6-fluorochroman-4-one

CAS Number

27407-12-1

Product Name

7-Bromo-6-fluorochroman-4-one

IUPAC Name

7-bromo-6-fluoro-2,3-dihydrochromen-4-one

Molecular Formula

C9H6BrFO2

Molecular Weight

245.04

InChI

InChI=1S/C9H6BrFO2/c10-6-4-9-5(3-7(6)11)8(12)1-2-13-9/h3-4H,1-2H2

InChI Key

GJIKUJVFHWCVKW-UHFFFAOYSA-N

SMILES

C1COC2=CC(=C(C=C2C1=O)F)Br

Canonical SMILES

C1COC2=CC(=C(C=C2C1=O)F)Br

7-Bromo-6-fluorochroman-4-one is a halogen-substituted chromanone compound with the molecular formula C9H6BrFO2C_9H_6BrFO_2 and a molecular weight of approximately 245.04 g/mol. This compound is characterized by its unique structure, which includes a bromine atom at the seventh position and a fluorine atom at the sixth position of the chroman ring. The compound is primarily used in research settings due to its interesting chemical properties and potential biological activities .

Typical of chromanones, including:

  • Nucleophilic Substitution: The halogen substituents can facilitate nucleophilic attack, leading to the formation of diverse derivatives.
  • Condensation Reactions: It can undergo condensation with various aldehydes and ketones, forming chalcone derivatives.
  • Cyclization Reactions: The compound can also participate in cyclization reactions to form more complex heterocyclic compounds .

This compound exhibits significant biological activity, particularly in the context of neurochemistry. Research indicates that 7-Bromo-6-fluorochroman-4-one has:

  • Inhibition of Acetylcholinesterase: It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission, which is crucial for cognitive function and memory retention .
  • Binding Affinity to Amyloid-Beta Plaques: The compound demonstrates a high binding affinity for amyloid-beta plaques, which are associated with Alzheimer's disease, suggesting potential therapeutic applications in neurodegenerative disorders .

Several methods have been developed for synthesizing 7-Bromo-6-fluorochroman-4-one:

  • Halogenation of Chromanones: The introduction of bromine and fluorine can be achieved through electrophilic aromatic substitution on existing chromanone derivatives.
  • Condensation Reactions: Utilizing phenolic compounds and appropriate carbonyl precursors under acidic or basic conditions can yield this compound effectively.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction efficiency and yield while reducing reaction times .

7-Bromo-6-fluorochroman-4-one has several applications in research:

  • Drug Development: Its biological activities make it a candidate for developing drugs targeting neurodegenerative diseases.
  • Chemical Synthesis: It serves as an intermediate in synthesizing various organic compounds, particularly in medicinal chemistry .
  • Crystallography Studies: The compound's crystal structure has been studied to understand non-covalent interactions in halogen-substituted chromones, contributing to materials science .

Studies on the interactions of 7-Bromo-6-fluorochroman-4-one with biological molecules reveal its potential as a modulator of enzyme activity. Key findings include:

  • Enzyme Binding Studies: Research indicates that this compound can effectively bind to active sites of enzymes like acetylcholinesterase, altering their functionality and potentially leading to therapeutic effects against cognitive decline .
  • Cellular Pathway Modulation: The compound influences various cellular processes, including signaling pathways related to neurotransmission and metabolic regulation .

Several compounds share structural similarities with 7-Bromo-6-fluorochroman-4-one. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
7-Bromo-8-fluorochroman-4-one1092350-77-00.94
6-Bromo-7-fluorochroman-4-one790222150.93
4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone898770-12-20.88
6-Fluoro-chroman-4-oneNot specified0.87

Uniqueness

7-Bromo-6-fluorochroman-4-one stands out due to its specific halogen substitutions at the sixth and seventh positions, which significantly influence its biological activity and chemical reactivity compared to other similar compounds. Its unique binding properties and potential therapeutic applications in neurodegenerative diseases further highlight its significance in research.

XLogP3

2.2

Dates

Modify: 2023-08-19

Explore Compound Types